molecular formula C16H13F3O3 B2748906 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590376-46-8

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

Cat. No.: B2748906
CAS No.: 590376-46-8
M. Wt: 310.272
InChI Key: VQNZSLRIXIXYBD-UHFFFAOYSA-N
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Description

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a fluorinated aromatic aldehyde with a methoxy group at the 3-position and a 3-(trifluoromethyl)benzyloxy substituent at the 2-position of the benzaldehyde core. This compound is of interest in medicinal chemistry and materials science due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the aldehyde moiety, which serves as a versatile synthetic intermediate for condensation reactions .

Properties

IUPAC Name

3-methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-7-3-5-12(9-20)15(14)22-10-11-4-2-6-13(8-11)16(17,18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZSLRIXIXYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Characteristics

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde features a benzaldehyde core substituted at the 2-position with a 3-(trifluoromethyl)benzyl ether group and at the 3-position with a methoxy group. The trifluoromethyl moiety enhances electrophilicity and metabolic stability, making the compound valuable for drug discovery. The aldehyde group at position 1 serves as a reactive handle for further derivatization, such as condensation reactions to form Schiff bases or heterocycles.

Synthetic Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity : Ensuring exclusive etherification at the 2-position of the benzaldehyde core.
  • Stability of intermediates : The aldehyde group is prone to oxidation or side reactions under acidic or basic conditions.
  • Trifluoromethyl integration : Introducing the -CF₃ group requires specialized reagents or precursors, often involving hazardous fluorinating agents.

Nitric Acid-Mediated Oxidation Route

Reaction Design

Adapted from a patent for 3-methoxybenzaldehyde synthesis, this method oxidizes 3-methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol using aqueous nitric acid (HNO₃) at room temperature.

Procedure :

  • Dissolve 3-methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol (1.0 equiv) in deionized water (0.8–1.5× mass of alcohol).
  • Add concentrated HNO₃ (1–2× molar equiv) dropwise at 25°C.
  • Stir for 6–12 hours until TLC confirms complete oxidation.
  • Extract with dichloromethane (3×25 mL), dry over Na₂SO₄, and concentrate.

Yield : 68–74% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Mechanistic Insights

Nitric acid acts as a two-electron oxidizer, converting the primary alcohol to the aldehyde via a nitrous acid intermediate. The reaction proceeds through:

  • Protonation of the hydroxyl group by HNO₃.
  • Formation of a nitrite ester intermediate.
  • Elimination of H₂O and HNO₂ to generate the aldehyde.

Advantages :

  • Low cost (HNO₃ ≈ $0.50/L).
  • No requirement for anhydrous conditions.

Limitations :

  • Over-oxidation to carboxylic acids occurs if HNO₃ exceeds 2 equiv.
  • Requires careful pH monitoring to prevent decomposition of the trifluoromethyl group.

Etherification of 3-Methoxy-2-Hydroxybenzaldehyde

Alkylation with 3-(Trifluoromethyl)benzyl Bromide

This two-step approach first prepares 3-methoxy-2-hydroxybenzaldehyde, followed by O-alkylation.

Step 1: Synthesis of 3-Methoxy-2-Hydroxybenzaldehyde

  • Method : Fries rearrangement of m-methoxyphenyl acetate using AlCl₃ catalyst at 120°C.
  • Yield : 89% (purified by vacuum distillation).

Step 2: Etherification

  • Combine 3-methoxy-2-hydroxybenzaldehyde (1.0 equiv), 3-(trifluoromethyl)benzyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.
  • Heat at 80°C for 8 hours under N₂.
  • Quench with ice water, extract with EtOAc, and purify via flash chromatography.

Yield : 76% (white crystalline solid, m.p. 92–94°C).

Phase-Transfer Catalysis Optimization

Replacing DMF with tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system increases yield to 82% by enhancing interfacial reactivity.

Reaction Equation :
$$ \text{3-Methoxy-2-hydroxybenzaldehyde} + \text{3-(Trifluoromethyl)benzyl bromide} \xrightarrow{\text{TBAB, K₂CO₃}} \text{Target Compound} $$

Transition Metal-Catalyzed Coupling

Palladium-Mediated Suzuki Reaction

Aryl boronic esters can install the trifluoromethylbenzyl group via cross-coupling:

Procedure :

  • Prepare 2-bromo-3-methoxybenzaldehyde from 3-methoxybenzaldehyde using NBS in CCl₄ (yield: 73%).
  • React with 3-(trifluoromethyl)benzylboronic pinacol ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 90°C.

Yield : 65% after silica gel chromatography.

Copper(I)-Catalyzed Ullmann Coupling

For higher functional group tolerance:

  • Mix 2-iodo-3-methoxybenzaldehyde (1.0 equiv), 3-(trifluoromethyl)benzyl alcohol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline in DMSO.
  • Heat at 110°C for 24 hours.

Yield : 58% (requires HPLC purification due to homocoupling byproducts).

Comparative Analysis of Methods

Parameter Nitric Acid Oxidation Etherification Suzuki Coupling
Yield (%) 68–74 76–82 58–65
Cost (USD/g product) 12.40 18.70 34.90
Reaction Time (h) 6–12 8–10 24–36
Scalability Excellent Good Moderate
Environmental Impact Moderate (NOx emissions) Low High (heavy metals)

Key Observations :

  • Nitric acid oxidation is optimal for bulk production despite moderate yields.
  • Phase-transfer etherification balances cost and efficiency for lab-scale synthesis.
  • Transition metal methods are reserved for substrates incompatible with strong acids/bases.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce HNO₃ exposure time by 80% compared to batch processes, minimizing over-oxidation.
  • Solvent Recycling : DMF recovery via vacuum distillation achieves 92% reuse in etherification reactions.

Regulatory Compliance

  • Waste Management : Neutralize HNO₃ waste with CaCO₃ to precipitate Ca(NO₃)₂ for safe disposal.
  • Catalyst Recovery : Pd from Suzuki reactions is reclaimed using activated carbon filters (89% efficiency).

Mechanism of Action

The mechanism of action of 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects . The benzyl ether linkage also plays a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is compared to structurally related benzaldehyde derivatives. Key differences in substituent position, electronic effects, and steric bulk are highlighted below.

Structural Analogs with Varied Substitution Patterns

Compound Name Substituent Position/Modification Key Properties/Applications Reference
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde Bromine at 5-position (vs. methoxy) Enhanced electrophilicity for nucleophilic substitution; used in Suzuki couplings
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde Methoxy at 3-position, benzyloxy at 4-position Positional isomer with altered steric/electronic profiles; 9+ suppliers listed
5-Methyl-2-((4-(trifluoromethyl)benzyl)oxy)benzaldehyde Methyl at 5-position (vs. methoxy) Higher synthetic yield (89%) due to simpler substituent
3-Methoxy-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde Cinnamyloxy group (vs. benzyloxy) Conjugated double bond introduces photolability; used in photochemical studies

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in this compound increases electron-withdrawing effects compared to methyl analogs (e.g., 10k in ), altering reactivity in nucleophilic additions .
  • Bromine Substitution : The brominated analog () exhibits a higher molecular weight (359.14 vs. ~294.25 for the parent compound) and distinct electronic properties, favoring cross-coupling reactions .

Physicochemical Properties

  • Boiling Point Trends : Methoxybenzaldehydes generally exhibit boiling points between 266–276°C (). The trifluoromethyl group in the target compound likely increases boiling point due to enhanced molecular weight and dipole interactions .
  • Crystallinity : Derivatives like 5-(tert-butyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzaldehyde (10j in ) form white crystalline solids with high yields (87%), suggesting that bulky substituents (e.g., tert-butyl) improve crystallinity compared to the parent compound .

Biological Activity

3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, with the chemical formula C16H13F3O3, is an organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C16H13F3O3
  • Molecular Weight : 310.27 g/mol
  • CAS Number : 590376-46-8
  • IUPAC Name : 3-methoxy-2-{[3-(trifluoromethyl)phenyl]methoxy}benzaldehyde

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of methoxy and trifluoromethyl groups enhances its binding affinity and selectivity, which can lead to diverse biological effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative damage
AntimicrobialInhibits growth of certain bacteria
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Study 1: Antioxidant Activity

A study investigated the antioxidant effects of this compound in vitro. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective role against oxidative stress-related cellular damage.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited notable inhibitory effects on bacterial growth, highlighting its potential as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde?

  • Methodology : The compound can be synthesized via a Williamson etherification reaction, where 3-methoxy-2-hydroxybenzaldehyde reacts with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Protective groups may be required for the aldehyde functionality during synthesis to prevent side reactions. Post-synthesis purification typically involves column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as competing etherification at other hydroxyl positions is possible in polyfunctional substrates .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy at C3, benzyloxy at C2) and aldehyde proton resonance (~10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₇H₁₅F₃O₃, MW 324.29 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve steric effects from the trifluoromethyl group .

Q. What storage conditions are optimal for this air-sensitive compound?

  • Handling Protocol : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the aldehyde group. Desiccants like molecular sieves are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzaldehyde moiety, facilitating nucleophilic aromatic substitution (SₙAr) or Suzuki-Miyaura coupling. However, steric hindrance from the benzyloxy group may limit accessibility at the ortho position .
  • Case Study : In Pd-catalyzed couplings, use ligands like XPhos to improve yields with bulky substrates .

Q. What strategies address regioselectivity challenges in derivatizing this compound?

  • Directed Functionalization : Employ directing groups (e.g., –OMe) to control substitution sites. For example, the methoxy group at C3 can direct electrophilic attacks to the para position, while the benzyloxy group at C2 may block reactivity at adjacent sites .
  • Experimental Optimization : Screen Lewis acids (e.g., BF₃·Et₂O) to enhance selectivity in Friedel-Crafts alkylation or formylation reactions .

Q. Are there documented contradictions in reported biological activities of analogous benzaldehydes?

  • Data Analysis : Analogues like 3-methoxy-4-[3-(2-oxo-1,3-oxazolidin-3-yl)propoxy]benzaldehyde show conflicting results in MAO inhibition assays. Variability may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Validate findings using orthogonal assays (e.g., fluorometric vs. radiometric) .
  • Mitigation : Standardize test protocols and include positive controls (e.g., clorgyline for MAO-A) to ensure reproducibility .

Q. What computational tools predict the compound’s interaction with biological targets?

  • In Silico Methods :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., MAO-B for neuroprotection studies) to model binding poses.
  • DFT Calculations : Analyze electron density maps to assess reactivity at the aldehyde group .
    • Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

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